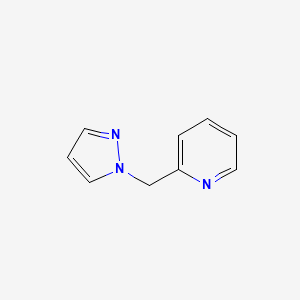
2-(Pyrazol-1-ylmethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrazol-1-ylmethyl)pyridine is a heterocyclic compound that features both pyrazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazol-1-ylmethyl)pyridine typically involves the reaction of pyrazole with pyridine derivatives under specific conditions. One common method includes the reaction of pyrazole with 2-chloromethylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Pyrazol-1-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like cerium ammonium nitrate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions:
Oxidation: Cerium ammonium nitrate in aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of oxidized derivatives with functional groups like nitro or hydroxyl.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups
Applications De Recherche Scientifique
2-(Pyrazol-1-ylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(Pyrazol-1-ylmethyl)pyridine depends on its application:
Catalysis: As a ligand, it coordinates with metal centers to form active catalytic sites that facilitate various chemical reactions.
Biological Activity: The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
- 2-(3,5-Dimethylpyrazol-1-ylmethyl)pyridine
- 2-(3,5-Di-tert-butylpyrazol-1-ylmethyl)pyridine
- 2-(3,5-Diphenylpyrazol-1-ylmethyl)pyridine
Comparison: 2-(Pyrazol-1-ylmethyl)pyridine is unique due to its specific structural features that allow it to form stable complexes with a variety of metal ions. Compared to its analogs, it offers a balance between steric hindrance and electronic properties, making it a versatile ligand in coordination chemistry .
Propriétés
Formule moléculaire |
C9H9N3 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
2-(pyrazol-1-ylmethyl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-2-5-10-9(4-1)8-12-7-3-6-11-12/h1-7H,8H2 |
Clé InChI |
XVVZPLYAFPQWFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CN2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Butylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13881474.png)
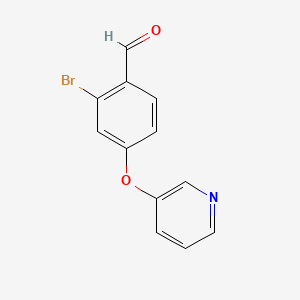

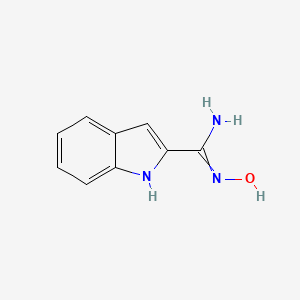
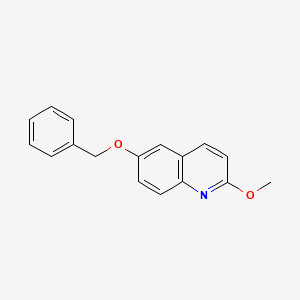

![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13881500.png)
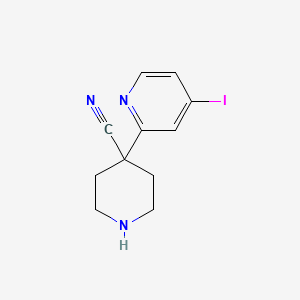
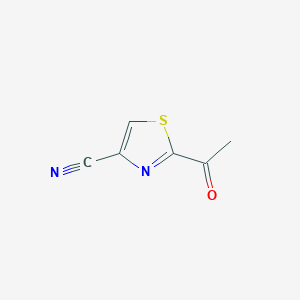

![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)
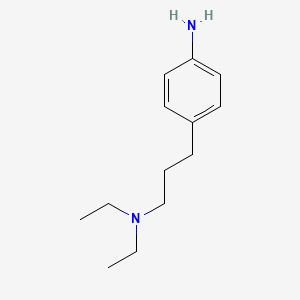
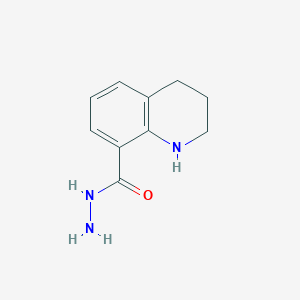
![4-(Cyclopropylamino)thieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B13881564.png)
